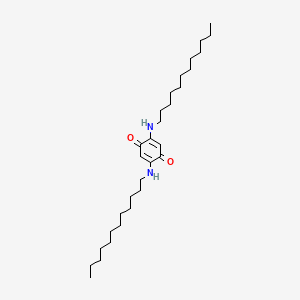
2,5-Bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of quinones, which are characterized by a six-membered ring with two ketone substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione typically involves the reaction of cyclohexa-2,5-diene-1,4-dione with dodecylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The process involves the nucleophilic addition of the amine to the quinone, followed by the elimination of water to form the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of dodecylamino-substituted quinones.
Reduction: Formation of dodecylamino-substituted hydroquinones.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,5-Bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential cytotoxic effects on cancer cells and other biological activities.
Medicine: Explored for its potential use in drug development, particularly in anticancer therapies.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell death. It may also interact with specific proteins and enzymes, disrupting cellular functions and inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Bis(phenylamino)cyclohexa-2,5-diene-1,4-dione
- 2,5-Dimethoxycyclohexa-2,5-diene-1,4-dione
- 2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione
Uniqueness
2,5-Bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione is unique due to its long dodecyl chains, which impart distinct physical and chemical properties. These long alkyl chains enhance the compound’s solubility in organic solvents and its ability to interact with lipid membranes, making it particularly useful in biological and materials science applications.
Propiedades
Número CAS |
23420-00-0 |
|---|---|
Fórmula molecular |
C30H54N2O2 |
Peso molecular |
474.8 g/mol |
Nombre IUPAC |
2,5-bis(dodecylamino)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C30H54N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-31-27-25-30(34)28(26-29(27)33)32-24-22-20-18-16-14-12-10-8-6-4-2/h25-26,31-32H,3-24H2,1-2H3 |
Clave InChI |
ZZYJTLPPCRGIBL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC1=CC(=O)C(=CC1=O)NCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


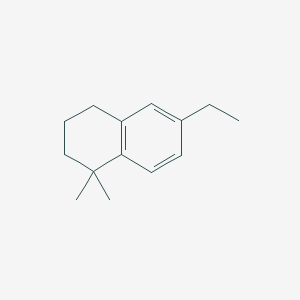
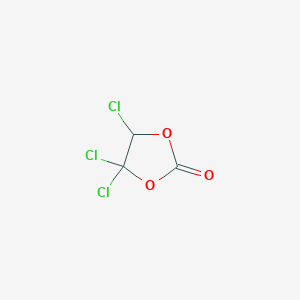
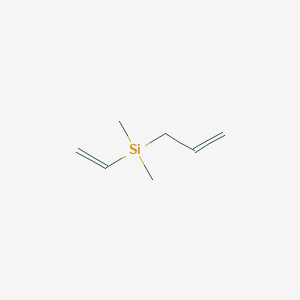
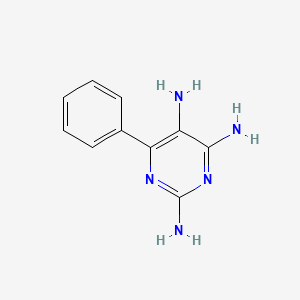


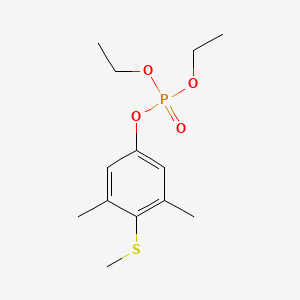



![(1R,7R)-Bicyclo[5.1.0]octane](/img/structure/B14714500.png)
![Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14714501.png)


